molecular formula C16H24N2O5S B4841162 4-methoxy-N-(2-methoxyethyl)-3-(1-piperidinylsulfonyl)benzamide

4-methoxy-N-(2-methoxyethyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B4841162
M. Wt: 356.4 g/mol
InChI Key: DBMQLUAAKZESDG-UHFFFAOYSA-N
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Description

This compound is part of a broader class of organic molecules that have garnered attention for their synthesis and pharmacological properties. While the specific literature directly addressing this compound by name is limited, analogous compounds have been extensively studied for their potential as receptor agonists, enzyme inhibitors, and in various other pharmacological roles.

Synthesis Analysis

Synthetic approaches to similar compounds typically involve multi-step organic reactions, starting from readily available benzamide derivatives. The synthesis involves specific substitutions at the benzamide moiety to introduce the methoxy, methoxyethyl, and piperidinylsulfonyl groups. For example, the synthesis of related benzamide derivatives has been reported, focusing on modifications around the piperidine substituent and the amide functionality to achieve potent and selective inhibitors based on a drug-like scaffold (Bollinger et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a benzamide core substituted with various groups that influence its chemical and pharmacological properties. X-ray diffraction and density functional theory (DFT) calculations are commonly used to analyze the molecular geometry, electronic properties, and reactivity. For instance, a novel benzamide derivative's molecular structure was elucidated using X-ray diffraction, revealing its crystallization in a triclinic system and detailed geometric parameters (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitutions, amidation, and sulfonylation, to introduce specific functional groups. These reactions are crucial for modifying the compound's pharmacological activity. The chemical properties, such as reactivity and stability, are influenced by the substituents on the benzamide ring and the overall molecular structure.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline form, are essential for their application in drug formulation. Different polymorphic forms can exhibit distinct physical and chemical stability, impacting the compound's efficacy and shelf life. Analytical techniques like thermogravimetry, differential thermal analysis, and IR spectroscopy are employed to characterize these properties (Yanagi et al., 2000).

properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-22-11-8-17-16(19)13-6-7-14(23-2)15(12-13)24(20,21)18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMQLUAAKZESDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-methoxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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